

ATTO 390 NHS Ester: Application Notes and Protocols for Biomolecule Labeling

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Compound of Interest

Compound Name: ATTO 390
Cat. No.: B12058962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 NHS ester is a fluorescent label featuring a coumarin-based structure, designed for covalent attachment to biomolecules.^{[1][2]} Its utility in life sciences, particularly in the labeling of proteins, DNA, and RNA, is underscored by its high fluorescence quantum yield, significant Stokes shift, and good photostability.^{[1][2]} This amine-reactive dye is particularly useful for sensitive fluorescence detection applications, including single-molecule studies.^[2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups on biomolecules to form stable amide bonds.^{[2][3]}

Physicochemical and Spectroscopic Properties

A comprehensive summary of the key characteristics of **ATTO 390** NHS ester is provided below, offering a clear overview of its performance attributes.

Property	Value	Reference
Molecular Weight	440.49 g/mol	[4][5]
Excitation Maximum (λ_{ex})	390 nm	[1][6]
Emission Maximum (λ_{em})	476 - 479 nm	[1][2][6]
Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][6]
Fluorescence Quantum Yield (Φ_f)	90%	[1][2]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][6]
Correction Factor (CF_{260})	0.46 - 0.52	[1][7]
Correction Factor (CF_{280})	0.08 - 0.09	[1][7]

Experimental Protocols

Protein and Antibody Labeling

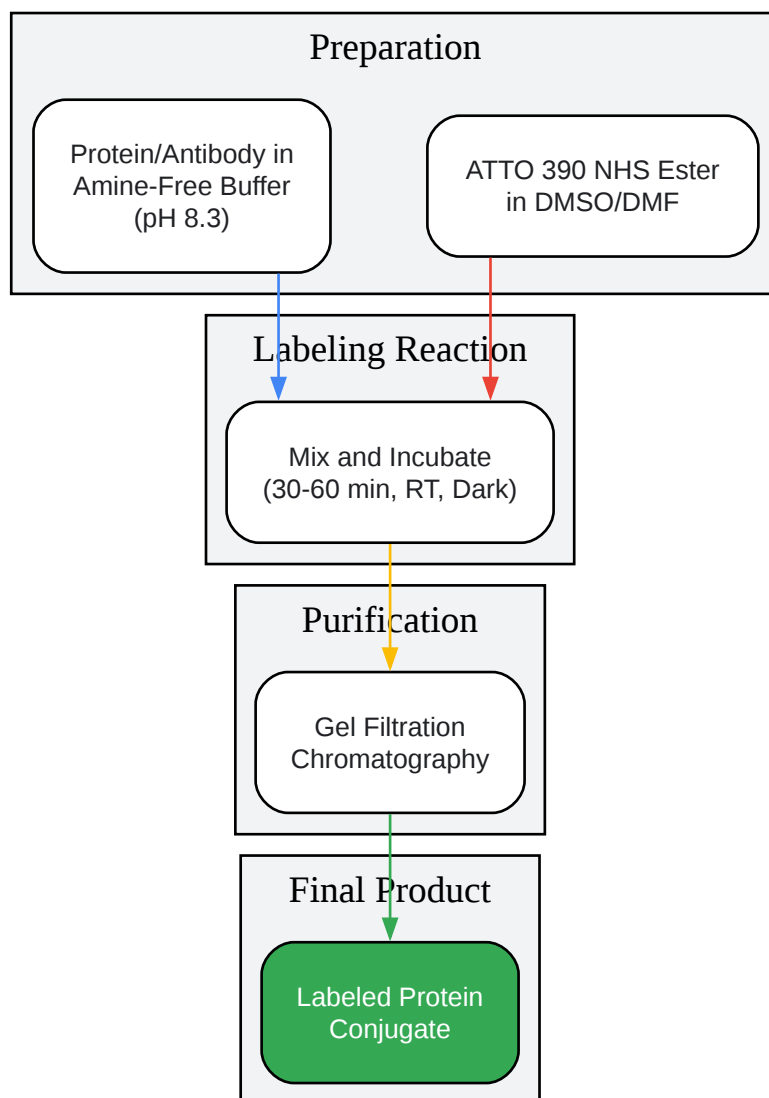
This protocol outlines the steps for the covalent labeling of proteins and antibodies with **ATTO 390** NHS ester. The reaction targets primary amines, such as the ϵ -amino groups of lysine residues.[8]

Materials:

- **ATTO 390** NHS ester
- Protein or antibody solution (1-5 mg/mL)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[1] or PBS buffer supplemented with sodium bicarbonate (pH 8.3)[8]
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][2]
- Gel filtration column (e.g., Sephadex G-25) for purification[1][8]
- Elution buffer (e.g., PBS, pH 7.2-7.4)[1][8]

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein/antibody into the labeling buffer at a concentration of 2-5 mg/mL.[\[1\]](#)[\[8\]](#)
 - Ensure the buffer is free of amine-containing substances like Tris or glycine.[\[1\]](#)
- Dye Solution Preparation:
 - Immediately before use, dissolve **ATTO 390** NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Labeling Reaction:
 - While gently stirring, add the dissolved **ATTO 390** NHS ester to the protein solution. A 2 to 15-fold molar excess of the dye is recommended, with the optimal ratio being protein-dependent.[\[1\]](#) For antibodies, a higher molar excess is often used.[\[1\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.[\[1\]](#)
- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column.[\[1\]](#)[\[8\]](#)
 - Equilibrate the column with the elution buffer.
 - Apply the reaction mixture to the column and elute with the same buffer. The first colored, fluorescent band to elute is the labeled protein.[\[1\]](#)[\[8\]](#)
- Storage:
 - Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[\[1\]](#)[\[3\]](#) Protect from light.[\[1\]](#)



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Caption: Workflow for Protein and Antibody Labeling.

Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides with **ATTO 390** NHS ester.

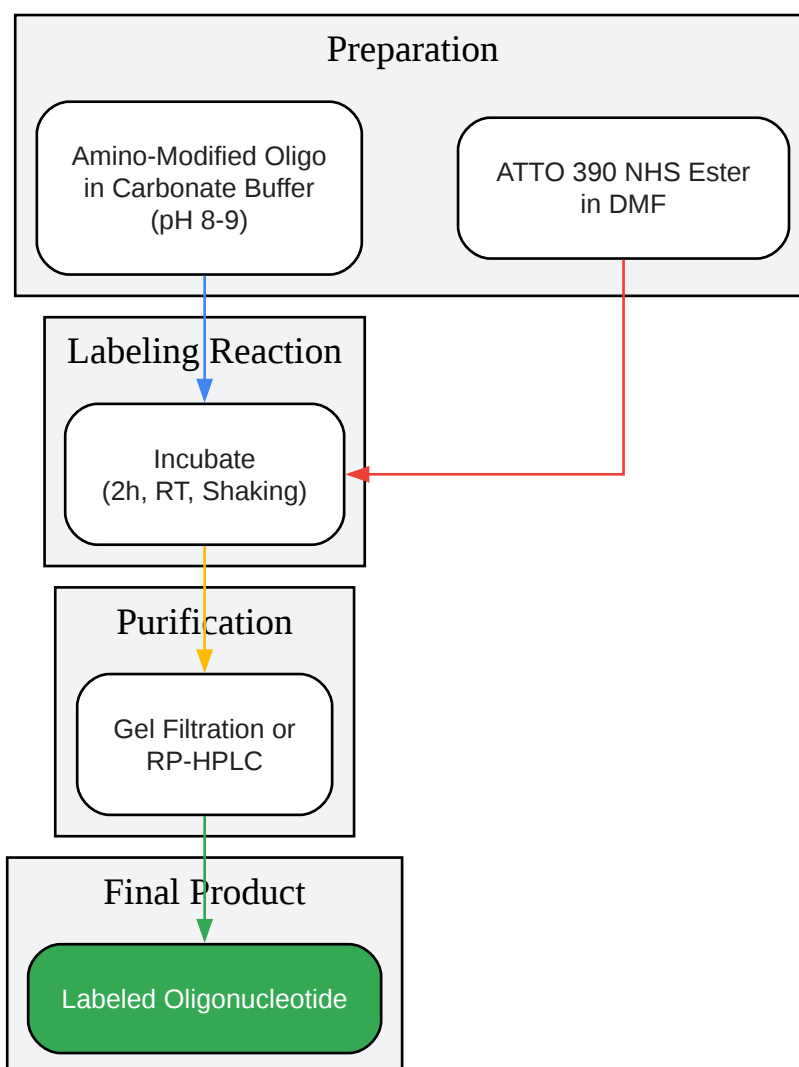
Materials:

- **ATTO 390** NHS ester
- Amino-modified oligonucleotide

- 0.2 M Carbonate buffer (pH 8-9)[1]
- Anhydrous, amine-free DMF[1]
- Purification system (e.g., gel filtration or HPLC)[1][9]

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amino-modified oligonucleotide in carbonate buffer to a concentration of 0.1 mM.[1]
- Dye Solution Preparation:
 - Prepare a 5 mg/mL solution of **ATTO 390** NHS ester in anhydrous DMF.[1]
- Labeling Reaction:
 - Add the oligonucleotide solution to the dye solution.
 - Incubate for 2 hours at room temperature with shaking.[1]
- Purification:
 - Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[1]



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Caption: Workflow for Oligonucleotide Labeling.

Storage and Handling

- **ATTO 390 NHS Ester:** Store at -20°C , protected from light and moisture.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]
- **Stock Solutions:** Prepare dye solutions in anhydrous, amine-free DMF or DMSO immediately before use, as their stability in solution can be limited.[2]

- **Conjugates:** Store labeled biomolecules under conditions suitable for the unlabeled molecule. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles and protect from light.[1][8]

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Presence of amine-containing substances in the buffer.	Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[1]
Low protein concentration.	Increase protein concentration to at least 2 mg/mL.[1]	
Incorrect pH of the labeling buffer.	Ensure the pH is between 8.0 and 9.0 for optimal reaction with primary amines.[2][8]	
Hydrolyzed NHS ester.	Prepare the dye solution immediately before use with anhydrous, amine-free solvent. [2][8]	
Precipitation of Protein	High dye-to-protein ratio.	Optimize the molar excess of the dye.
Poor Separation of Conjugate and Free Dye	Inappropriate purification method.	Use a suitable gel filtration resin (e.g., Sephadex G-25) and ensure the column is adequately sized.[1][8]

Conclusion

ATTO 390 NHS ester is a versatile and high-performance fluorescent dye for the labeling of proteins, antibodies, and oligonucleotides. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible labeling for a wide range of fluorescence-based assays and imaging techniques.

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